molecular formula C10H19NO3 B8132859 N-Boc-O-allyl-N-ethylhydroxylamine

N-Boc-O-allyl-N-ethylhydroxylamine

Cat. No.: B8132859
M. Wt: 201.26 g/mol
InChI Key: IJWJLAANOYSONK-UHFFFAOYSA-N
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Description

N-Boc-O-allyl-N-ethylhydroxylamine is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and an ethyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)2O) under mild conditions, such as room temperature and in the presence of a base like DMAP (4-dimethylaminopyridine) or NaOH . The allyl and ethyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of N-Boc-O-allyl-N-ethylhydroxylamine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and solid acid catalysts could be employed to enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-allyl-N-ethylhydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Boc-O-allyl-N-ethylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-O-allyl-N-ethylhydroxylamine primarily involves its ability to act as a protected hydroxylamine. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free hydroxylamine can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-O-allyl-N-methylhydroxylamine
  • N-Boc-O-allyl-N-isopropylhydroxylamine
  • N-Boc-O-allyl-N-benzylhydroxylamine

Uniqueness

N-Boc-O-allyl-N-ethylhydroxylamine is unique due to the specific combination of the Boc protecting group, allyl group, and ethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, the ethyl group offers distinct steric and electronic properties that can influence the outcome of chemical reactions.

Properties

IUPAC Name

tert-butyl N-ethyl-N-prop-2-enoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6-8-13-11(7-2)9(12)14-10(3,4)5/h6H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWJLAANOYSONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OC(C)(C)C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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